

M1001: A Technical Guide to a First-in-Class HIF-2α Agonist

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Compound Name:	M1001	
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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **M1001**, a small molecule modulator of the hypoxia signaling pathway. **M1001** is a weak agonist of Hypoxia-Inducible Factor- 2α (HIF- 2α), a key transcription factor in the cellular response to low oxygen conditions.[1] This document details the discovery, mechanism of action, and experimental protocols related to **M1001**, serving as a resource for researchers investigating HIF- 2α -mediated biological processes and for professionals in the field of drug development.

Discovery and Synthesis

M1001 was identified through a high-throughput screening (HTS) of a large chemical library aimed at discovering modulators of the HIF- 2α pathway.[2] The initial screening utilized a thermal shift binding assay to identify compounds that bind to the HIF- 2α /ARNT (Aryl Hydrocarbon Receptor Nuclear Translocator) protein complex.[1][3] **M1001** emerged as a hit with agonistic properties, distinguishing it from the more commonly studied HIF- 2α antagonists. [3]

The chemical name for **M1001** is 3-((2-(Pyrrolidin-1-yl)phenyl)amino)benzo[d]isothiazole 1,1-dioxide.[1] Its molecular formula is C₁₇H₁₇N₃O₂S, and it has a molecular weight of 327.40 g/mol .[1] The synthesis of **M1001** derivatives has been explored to develop more potent agonists, with compounds like SD-10 showing improved activity.[4][5] The general synthetic strategy for **M1001** derivatives involves using saccharin as a starting material to produce 3-chlorobenzoisothiazole dioxide, which is then reacted with corresponding anilines.[4]



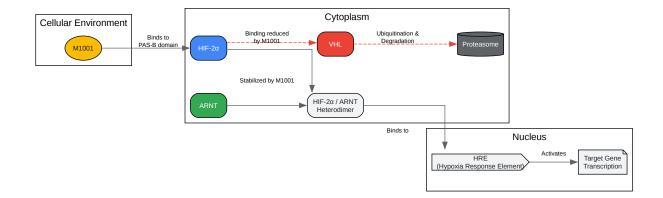
Mechanism of Action

M1001 functions as a weak agonist by directly binding to the PAS-B domain of the HIF-2 α subunit.[1][2][6] This binding is an allosteric interaction that induces a significant conformational change in the HIF-2 α protein.[2] Specifically, the interaction causes a displacement of the tyrosine residue Y281 within the PAS-B binding pocket.[2][3] This structural rearrangement enhances the stability of the heterodimer formed between HIF-2 α and its partner protein, ARNT.[1][6]

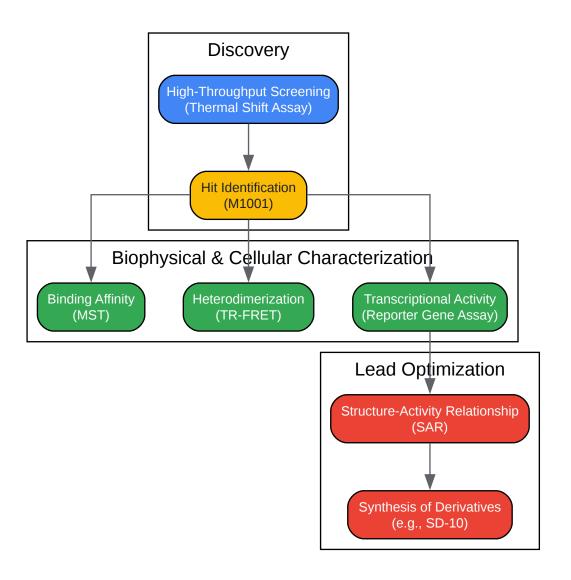
The stabilized HIF-2 α /ARNT complex has a higher affinity for Hypoxia Response Elements (HREs) located in the promoter regions of target genes.[1] This increased binding leads to the transcriptional activation of these genes.[1] Furthermore, **M1001** has been shown to reduce the interaction between HIF-2 α and the von Hippel-Lindau (VHL) tumor suppressor protein, which under normal oxygen conditions, targets HIF-2 α for degradation.[6] This reduction in VHL binding further contributes to the stabilization and increased activity of HIF-2 α .[6]

Below is a diagram illustrating the signaling pathway of M1001.









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